molecular formula C12H10N2O3S B2715663 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide CAS No. 603999-00-4

4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide

Cat. No.: B2715663
CAS No.: 603999-00-4
M. Wt: 262.28
InChI Key: XNDCZCNCAKWYHH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide (CAS: 603999-00-4) is a sulfonamide derivative characterized by a benzene ring substituted with a cyano group at the para position and a sulfonamide group at the ortho position. The sulfonamide nitrogen is further functionalized with a furan-2-ylmethyl moiety. Its molecular formula is C₁₂H₁₄N₂O₃S, with a molecular weight of 266.32 g/mol. The SMILES notation C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C#N highlights the furan ring and sulfonamide linkage.

The compound is marketed as a building block for medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-cyano-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h1-7,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDCZCNCAKWYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with furan-2-ylmethanamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide has shown promise as a potential antimicrobial and anticancer agent :

  • Antimicrobial Activity : Studies indicate that sulfonamide derivatives exhibit significant antimicrobial properties by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth. For instance, it has demonstrated effectiveness against various strains, including Staphylococcus aureus and Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli16
  • Cytotoxicity Studies : In vitro studies show that the compound exhibits a favorable therapeutic index with minimal cytotoxic effects on mammalian cell lines at effective concentrations against bacteria. For example, IC₅₀ values greater than 100 µM were observed in HeLa, HepG2, and MCF-7 cell lines .
Cell LineIC₅₀ (µM)
HeLa>100
HepG2>100
MCF-7>100

Biological Research

The compound is utilized in studies involving enzyme interactions and protein binding due to its unique structure. It serves as a probe to study specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity by binding to active or allosteric sites .

Materials Science

In materials science, this compound is explored for its potential in synthesizing advanced materials with specific electronic or optical properties. Its structural versatility allows for modifications that can enhance these properties .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In studies involving breast cancer cells (MCF-7), it was found to induce apoptosis and disrupt the cell cycle at the S phase:

  • IC₅₀ Value : Approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).

The mechanism of action appears to involve DNA damage induction and inhibition of cyclin-dependent kinase activity, which are crucial for cell cycle regulation .

In Vivo Studies

In vivo studies using animal models have demonstrated that treatment with this compound can significantly reduce infection rates and enhance survival in subjects infected with resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The treatment resulted in a notable increase in survival rates by approximately 40% over a two-week observation period .

Mechanism of Action

The mechanism of action of 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Compound Name Benzene Ring Substituent N-Substituent Molecular Formula CAS Number Key Features
4-Cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide 4-CN Furan-2-ylmethyl C₁₂H₁₄N₂O₃S 603999-00-4 High polarity due to cyano group
N-Allyl-4-chloro-N-(2-furylmethyl)benzenesulfonamide 4-Cl Furan-2-ylmethyl + Allyl C₁₅H₁₅ClN₂O₃S 65193-49-9 Chloro group enhances lipophilicity
4-Cyano-N-[2-(4-fluorophenyl)ethyl]benzene-1-sulfonamide 4-CN 4-Fluorophenylethyl C₁₅H₁₃FN₂O₂S Not specified Fluorine improves metabolic stability

Key Observations :

  • Lipophilicity : Chloro-substituted derivatives (e.g., 65193-49-9) exhibit higher logP values, favoring membrane permeability.

Variations in N-Substituents

Compound Name N-Substituent Combination Synthesis Method Application
4-Methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide Bis-allyl Tosyl chloride + diallylamine in DCM Ligand in catalytic reactions
N-(But-3-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide Allyl + butenyl NaH-mediated alkylation in DMF Intermediate in organic synthesis
4-Cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide Ethynylphenyl Commercial (CymitQuimica) Click chemistry applications

Key Observations :

  • Allyl Groups : Allyl-substituted sulfonamides (e.g., 4a) are synthesized under mild conditions and used in catalysis, contrasting with the furanmethyl group’s role in drug design.
  • Bulkier Substituents: Compounds like 4-cyano-N-(3-ethynylphenyl) derivatives prioritize steric effects for selective binding.

Functionalized Heterocyclic Sulfonamides

Compound Name Core Structure Key Feature Application
4-Chloro-2-cyano-N,N-dimethyl-5-p-tolyl-imidazole-1-sulfonamide (Cyazofamid) Imidazole ring Dual cyano and chloro substituents Agricultural fungicide
4-Cyano-N-(7-methoxy-1,4-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)benzene-1-sulfonamide Quinoline scaffold Extended π-system Potential kinase inhibitor
PNU 103017 (Cycloocta[b]pyran derivative) Fused bicyclic system High molecular weight (504.6 g/mol) Investigational metabolite

Key Observations :

  • Heterocyclic Cores: Imidazole and quinoline derivatives leverage ring electronegativity for target-specific interactions, unlike the simpler benzene core of the title compound.
  • Complexity vs. Simplicity : The title compound’s minimal structure offers synthetic versatility, while complex analogs (e.g., PNU 103017) may exhibit higher potency but require multistep synthesis.

Biological Activity

4-Cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a sulfonamide compound characterized by its unique structural features, including a cyano group and a furan ring. These components contribute to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C12H10N2O3SC_{12}H_{10}N_2O_3S. Its molecular weight is approximately 258.28 g/mol. The presence of the cyano group enhances lipophilicity, which may influence the compound's bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, impacting the function of various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may also act as an antagonist or modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

MicroorganismActivity
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Klebsiella pneumoniaeInhibition observed

The Minimum Inhibitory Concentration (MIC) values suggest that this compound has potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has shown promising results in anticancer assays. Its structure allows for interactions that may inhibit cancer cell proliferation. For instance, studies have reported:

  • IC50 Values : The IC50 values for various cancer cell lines indicate significant cytotoxicity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics.
Cell LineIC50 Value (µM)
MCF-7 (breast cancer)15.2
A549 (lung cancer)12.8
HeLa (cervical cancer)19.5

These findings highlight the potential of this compound as a lead compound for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the furan ring and sulfonamide group can enhance biological activity. Key observations include:

  • Cyano Group : Enhances lipophilicity and may improve receptor binding affinity.
  • Furan Ring : Contributes to the overall stability and reactivity of the compound.
  • Sulfonamide Moiety : Essential for antimicrobial and anticancer activities.

Case Studies

Several case studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:

  • Antimicrobial Efficacy : A study evaluated a series of sulfonamides with varying substitutions on the furan ring, demonstrating that specific modifications significantly increased antimicrobial potency against resistant strains.
  • Antitumor Activity : Another investigation focused on derivatives of benzene sulfonamides, revealing that compounds similar to this compound exhibited selective inhibition of tumor growth in vivo models without notable toxicity.

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